molecular formula C9H11NO4 B1176288 GRR1 protein CAS No. 143550-97-4

GRR1 protein

Cat. No.: B1176288
CAS No.: 143550-97-4
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Description

The GRR1 protein is an F-box protein that serves as the substrate-recognition component of the SCF Grr1 (Skp1-Cullin-F-box) ubiquitin ligase complex, a key regulator of diverse cellular processes . This modular protein contains an N-terminal F-box domain for binding Skp1 and a C-terminal leucine-rich repeat (LRR) region that mediates specific protein-protein interactions to recruit cellular targets for ubiquitination and subsequent proteasomal degradation . Its function is critical in nutrient sensing and signaling; GRR1 is essential for glucose repression, a phenomenon where the presence of glucose suppresses the use of alternative carbon sources . Furthermore, the SCF Grr1 complex regulates the glycolytic-gluconeogenic switch by targeting metabolic enzymes and transcription factors like Tye7 and Pfk27 for degradation in response to glucose availability . Beyond metabolism, GRR1 plays a vital role in cell cycle progression by controlling the degradation of G1 cyclins (Cln1, Cln2), thereby linking nutrient availability to cell division . Recent research has uncovered its crucial involvement in the cellular stress response, where it facilitates the splicing and translation of HAC1 mRNA during the unfolded protein response (UPR) by promoting the degradation of the deubiquitinating enzyme Ubp3 . In pathogenic fungi such as Candida albicans, GRR1 is a critical determinant of virulence, acting as a negative regulator of the yeast-to-pseudohyphal morphogenesis switch, a key factor in host invasion and pathogenicity . This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

143550-97-4

Molecular Formula

C9H11NO4

Synonyms

GRR1 protein

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of GRR1 and Homologous Proteins

Protein Organism Key Domains Repeat Motifs Functional Implications
GRR1 S. cerevisiae F-box, 12 LRRs Leucine-rich (LQQPQQ) Substrate recruitment for SCF complex
Tpd3p S. cerevisiae Leucine/isoleucine-rich repeats Similar to GRR1 LRRs Regulation of protein phosphatase 2A
Ago2 Drosophila PAZ, PIWI, GRR1/GRR2 repeats GRR1 (LQQPQQ), GRR2 (QGGHQQGRQGQEGGYQQRPPGQQ) RNA silencing, midblastula transition
DRG1 Human DUF1995, ATPase domain None reported Translation factor complex assembly

Key Insights :

  • LRR Conservation : GRR1’s LRRs share structural homology with Tpd3p’s repeats, suggesting overlapping roles in protein interaction networks .
  • Functional Divergence : While GRR1 and Ago2 both possess GRR-type repeats, Ago2’s repeats are embedded in RNA-binding domains, linking it to RNA silencing rather than ubiquitination .

Functional Comparison

Table 2: Functional Roles of GRR1 and Analogous Proteins

Protein Pathway Involvement Substrates/Partners Phenotypic Defects in Mutants
GRR1 Glucose repression, UPR, cell cycle Skp1, Ubp3, She3 Loss of glucose repression, ER stress sensitivity
DRG1 Translation regulation DFRP1, ribosomes Developmental defects, cancer links
Ago2 RNA silencing, embryogenesis miRNAs, siRNAs Embryonic lethality, patterning defects
Bem2 Morphogenesis, GTPase signaling Cdc42, Rho1 Abnormal cell polarity, cytokinesis defects

Key Insights :

  • Ubiquitination vs. Translation : GRR1 and DRG1 both regulate protein stability but operate in distinct pathways—GRR1 via ubiquitination , DRG1 via ribosome-associated translation complexes .
  • Phenotypic Overlap: GRR1 and Bem2 mutants exhibit cell polarity defects, but GRR1’s role is indirect via phosphatase regulation, whereas Bem2 directly modulates GTPases .

Mechanistic Divergence in Signaling Pathways

  • Glucose Repression : GRR1 acts upstream in the glucose repression pathway, likely modulating the repression signal, whereas Reg1, Gal82, and Gal83 transmit the signal downstream to the Snf1 kinase .
  • Stress Response : GRR1’s degradation of Ubp3 under ER stress contrasts with DRG1’s role in stabilizing translation factors, highlighting opposing regulatory strategies in stress adaptation .

Preparation Methods

Yeast-Based Expression

GRR1 is endogenously expressed in S. cerevisiae and C. albicans, but recombinant overexpression is often necessary for biochemical studies. Key approaches include:

  • Inducible Promoters : The ADH1 (alcohol dehydrogenase 1) promoter is frequently used for constitutive or glucose-repressed expression in S. cerevisiae. For example, HA-tagged GRR1 constructs under the ADH1 promoter enable controlled expression and subsequent affinity purification.

  • Epitope Tagging : N-terminal hemagglutinin (HA) or C-terminal 6xHis tags facilitate detection and purification. Tags are introduced via PCR-based cloning into vectors like pADH1 or pKAN-6His.

  • Strain Optimization : Deletion mutants (e.g., grr1Δ) are generated to study GRR1 function. Complementation assays in these strains validate recombinant GRR1 activity.

Table 1. Expression Systems for GRR1

Host OrganismVectorTagInduction MethodYield (mg/L)Reference
S. cerevisiaepADH1HAConstitutive0.5–1.0
C. albicanspKAN-6His6xHisGalactose0.3–0.7

Cell Lysis and Protein Extraction

Mechanical Disruption

Yeast cells are lysed using glass beads in urea-based or trichloroacetic acid (TCA) buffers to preserve post-translational modifications:

  • Urea-Buffer Method :

    • Buffer : 8 M urea, 200 mM NaCl, 10 mM Tris (pH 7.5), 0.2% SDS, protease/phosphatase inhibitors.

    • Procedure : Cells are vortexed with glass beads (4 cycles of 1 min vortexing, 1 min ice incubation), followed by centrifugation at 14,000 × g to collect supernatants.

  • TCA/Urea Extraction :

    • Buffer : 20% TCA for initial lysis, followed by resuspension in 8 M urea, 4% SDS.

    • Advantage : Effective for insoluble proteins or phosphorylated forms (e.g., hyperphosphorylated Rgt1).

Solubilization of Recombinant GRR1

For GRR1 fused to tags like GST or 6xHis, solubilization requires:

  • Detergents : 1% Triton X-100 or 0.5% NP-40 in lysis buffers to dissolve membrane-associated complexes.

  • Reducing Agents : 10 mM DTT or 5 mM TCEP to prevent disulfide aggregation.

Affinity Purification Strategies

Immunoaffinity Chromatography

  • Anti-HA Agarose : HA-tagged GRR1 is purified using monoclonal anti-HA antibodies conjugated to agarose. Elution is achieved with HA peptide competitors.

  • Ni-NTA Resins : 6xHis-tagged GRR1 binds to Ni-NTA columns, with elution via 250 mM imidazole.

In Vitro Reconstitution

  • Coupled Transcription-Translation : GRR1 is synthesized using the Promega TNT system, combining rabbit reticulocyte lysate with plasmid DNA. This yields functional protein for interaction studies (e.g., Skp1 binding assays).

Table 2. Purification Efficiency Across Methods

MethodTagPurity (%)Activity RetentionReference
Anti-HAHA>90Full (SCF assembly)
Ni-NTA6xHis80–85Partial (phosphorylation-dependent)
TNT SystemNone70–75Functional (in vitro)

Functional Validation and Quality Control

Phosphorylation Status Analysis

GRR1’s activity often depends on phosphorylation. Methods include:

  • Phos-tag SDS-PAGE : Resolves phosphorylated isoforms (e.g., hyperphosphorylated Rgt1 in grr1Δ mutants).

  • Lambda Phosphatase Treatment : Confirms phosphorylation by shifts in electrophoretic mobility.

Ubiquitination Assays

  • In Vitro Ubiquitination : Purified SCF^Grr1 complexes (Grr1-Skp1-Cul1) are incubated with E1/E2 enzymes, ubiquitin, and substrates (e.g., Cln3). Ubiquitinated products are detected via Western blot.

Substrate Interaction Profiling

  • Co-Immunoprecipitation (Co-IP) : GRR1 complexes are immunoprecipitated from lysates and analyzed by mass spectrometry for interacting partners (e.g., Mth1, Std1).

Challenges and Troubleshooting

Protein Stability

  • Protease Sensitivity : GRR1 degradation in grr1Δ strains necessitates protease inhibitors (e.g., 1 mM PMSF, leupeptin) during extraction.

  • Aggregation : Urea (4–8 M) or mild detergents (0.1% Tween-20) prevent aggregation during purification.

Tag Interference

  • HA Tag Limitations : N-terminal HA tags may occlude substrate-binding domains. C-terminal tags are preferred for functional studies .

Q & A

Q. What is the primary cellular function of the GRR1 protein in Saccharomyces cerevisiae?

The this compound regulates glucose signaling and cell cycle progression by targeting G1-phase cyclins (Cln1 and Cln2) for ubiquitin-mediated degradation via the Skp1-Cdc53-F-box (SCF) complex. This degradation ensures proper cell cycle transitions in response to glucose availability . Methodologically, studying this involves yeast knockout strains, cycloheximide chase assays to measure protein stability, and glucose deprivation experiments to observe cyclin turnover .

Q. How does GRR1 contribute to glucose signaling pathways?

GRR1 acts as a glucose-regulated repressor, modulating transcriptional and post-translational responses to glucose fluctuations. Researchers can track its activity using glucose gradient assays, RNA sequencing to identify glucose-responsive genes, and chromatin immunoprecipitation (ChIP) to map GRR1-DNA interactions under varying glucose conditions .

Q. What structural domains are critical for GRR1 function?

GRR1 contains two key domains:

  • Leucine-rich repeats (LRRs) : Mediate substrate recognition (e.g., cyclins).
  • F-box domain : Binds Skp1, linking GRR1 to the SCF ubiquitin ligase complex. Domain-specific mutagenesis (e.g., truncating LRRs or disrupting the F-box) combined with phenotypic assays (e.g., cell cycle arrest analysis) can validate their roles .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on GRR1’s role in cell cycle regulation under different nutrient conditions?

Discrepancies may arise due to strain-specific genetic backgrounds or experimental glucose concentrations. To address this, standardize glucose levels (e.g., 2% vs. 0.05% glucose) across labs and use synchronized yeast cultures. Quantitative proteomics (e.g., SILAC) can measure cyclin degradation kinetics, while single-cell microscopy can resolve heterogeneity in cell cycle progression .

Q. What experimental approaches are optimal for mapping GRR1’s interactome and substrate repertoire?

  • Affinity purification-mass spectrometry (AP-MS) : Tag GRR1 with a tandem affinity tag (e.g., TAP-tag) in yeast lysates.
  • Yeast two-hybrid screens : Identify novel interactors under high- vs. low-glucose conditions.
  • Phosphoproteomics : Detect phosphorylation-dependent substrate interactions (e.g., cyclin modifications) .

Q. What are the challenges in studying GRR1’s evolutionary conservation across eukaryotes?

GRR1 homologs are poorly characterized outside fungi. Researchers can use:

  • Comparative genomics : Identify conserved domains in databases like UniProt or InterPro .
  • Functional complementation assays : Express putative orthologs (e.g., from Candida or Schizosaccharomyces) in S. cerevisiae ΔGRR1 mutants to test cyclin degradation rescue .

Q. How can structural studies resolve mechanistic ambiguities in GRR1-substrate binding?

Cryo-EM or X-ray crystallography of GRR1 bound to cyclins/Skp1 can reveal binding interfaces. Pair this with molecular dynamics simulations to predict how mutations (e.g., in LRRs) alter affinity. Förster resonance energy transfer (FRET) assays in live cells can further validate conformational changes during glucose signaling .

Methodological Guidance

Q. What controls are essential when analyzing GRR1-dependent protein degradation?

  • Include GRR1 knockout strains to confirm substrate specificity.
  • Use proteasome inhibitors (e.g., MG132) to distinguish ubiquitin-proteasome system (UPS)-dependent degradation from lysosomal pathways.
  • Normalize protein turnover rates to housekeeping genes (e.g., actin) in Western blots .

Q. How can researchers address low reproducibility in GRR1-related ubiquitination assays?

  • Standardize growth conditions (temperature, media composition).
  • Use in vitro ubiquitination assays with purified SCF components to minimize cellular variability.
  • Validate antibodies for ubiquitin and GRR1 via peptide blocking experiments .

Q. What bioinformatics tools are recommended for GRR1 pathway analysis?

  • STRING Database : Map GRR1 interaction networks.
  • DAVID/KEGG : Enrichment analysis of GRR1-regulated genes.
  • AlphaFold : Predict GRR1-substrate binding interfaces for hypothesis generation .

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